![molecular formula C7H6N2O3 B1518286 [3-(呋喃-2-基)-1,2,4-噁二唑-5-基]甲醇 CAS No. 1153452-67-5](/img/structure/B1518286.png)
[3-(呋喃-2-基)-1,2,4-噁二唑-5-基]甲醇
描述
[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
源自呋喃的化合物,例如[3-(呋喃-2-基)-1,2,4-噁二唑-5-基]甲醇,因其在对抗微生物感染方面的潜力而被研究。研究表明,这些化合物可以表现出显著的抗菌活性。例如,3-(呋喃-2-基)丙烯酸的衍生物已显示出对酵母样真菌白色念珠菌以及大肠杆菌和金黄色葡萄球菌等细菌的有效性 .
光谱分析
呋喃衍生物的结构解析可以通过各种光谱技术实现。涉及像2-乙酰基-5-甲基呋喃这样的化合物(它们具有类似的呋喃核)的研究已经利用傅里叶变换红外光谱 (FT-IR)、傅里叶变换拉曼光谱 (FT-Raman)、紫外-可见光谱 (UV-VIS)、核磁共振 (NMR) 和密度泛函理论 (DFT) 方法来分析它们的几何和振动特性 。这种方法可以应用于[3-(呋喃-2-基)-1,2,4-噁二唑-5-基]甲醇,以深入了解其分子结构和行为。
精细化工品的合成
呋喃衍生物在合成各种精细化工品中起着不可或缺的作用。它们作为药物、聚合物、树脂、溶剂、粘合剂、杀菌剂、涂料、防冻剂、燃料等的前体 。[3-(呋喃-2-基)-1,2,4-噁二唑-5-基]甲醇的独特化学结构使其成为创建这些材料的宝贵成分。
抗真菌应用
呋喃衍生物的抗真菌特性也值得注意。对诸如(E)-3-(呋喃-2-基)丙烯酸之类的化合物的研究已经评估了它们对各种念珠菌属菌株的有效性 。这表明[3-(呋喃-2-基)-1,2,4-噁二唑-5-基]甲醇可以被用于类似的抗真菌应用。
超亲电活化
已经探索了呋喃衍生物在超亲电条件下的反应性,以开发新颖的合成方法。例如,在三氟甲磺酸 TfOH 存在下,3-(呋喃-2-基)丙烯酸及其酯的碳-碳双键的氢芳基化反应是一种方法,该方法有可能适用于[3-(呋喃-2-基)-1,2,4-噁二唑-5-基]甲醇,以创建具有增强性能的新化合物 .
分子电子学
由于呋喃衍生物独特的电子特性,它们正在被研究用于分子电子学领域。相关化合物的振动表征和分子电子学研究为理解[3-(呋喃-2-基)-1,2,4-噁二唑-5-基]甲醇如何在该领域中得到利用提供了基础 .
可持续化学
生物质衍生呋喃在可持续化学中的作用意义重大。它们被认为是开发环境友好型工艺和产品的平台化学品 。[3-(呋喃-2-基)-1,2,4-噁二唑-5-基]甲醇以其生物质衍生的呋喃核心与可持续化学的目标相一致。
作用机制
Target of Action
Furan and oxadiazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” might also interact with various biological targets.
Mode of Action
Furan derivatives are known to lose their aromaticity in many reactions , which could be a key part of the compound’s interaction with its targets.
Biochemical Pathways
Without specific studies on “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol”, it’s difficult to say which biochemical pathways it might affect. Furan and oxadiazole derivatives are known to possess various biological activities , suggesting that they might interact with multiple biochemical pathways.
Pharmacokinetics
Furan derivatives are known to be soluble in common organic solvents , which might influence the compound’s absorption and distribution.
Result of Action
Furan and oxadiazole derivatives are known to possess various biological activities , suggesting that they might have multiple effects at the molecular and cellular level.
Action Environment
The reactivity of furan derivatives is known to be influenced by the presence of acids, heat, and/or catalysts .
生化分析
Biochemical Properties
[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in Caco-2 and RAW 264.7 cells . The inhibition of iNOS leads to a decrease in nitric oxide production, which is a crucial mediator in inflammatory responses. Additionally, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, this compound can modulate inflammatory pathways and cellular responses to stress.
Cellular Effects
The effects of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol on various cell types and cellular processes are profound. In cancer cell lines, such as colon (CaCo-2) and colorectal (DLD1) cancer cells, this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation . The compound’s influence on cell signaling pathways, such as the NF-κB pathway, further underscores its potential as a therapeutic agent. Moreover, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol affects gene expression by modulating the transcriptional activity of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects through several mechanisms. It binds to the active site of iNOS, inhibiting its enzymatic activity and reducing nitric oxide production . This compound also interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes . Additionally, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol can induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Temporal Effects in Laboratory Settings
The stability and degradation of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol in in vitro studies has demonstrated sustained inhibition of iNOS and NF-κB activity, leading to prolonged anti-inflammatory effects . In in vivo studies, the compound’s stability allows for consistent therapeutic outcomes over extended periods .
Dosage Effects in Animal Models
The effects of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the biotransformation of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol, affecting its bioavailability and therapeutic potential . The metabolic flux and levels of metabolites are influenced by the compound’s interactions with these enzymes, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Binding proteins such as albumin also play a role in the distribution of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol, affecting its localization and bioavailability . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with iNOS and NF-κB . Additionally, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol can translocate to the nucleus, influencing gene expression and cellular responses . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific cellular compartments, enhancing its efficacy and specificity .
属性
IUPAC Name |
[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-4-6-8-7(9-12-6)5-2-1-3-11-5/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRJJVIUNJBIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


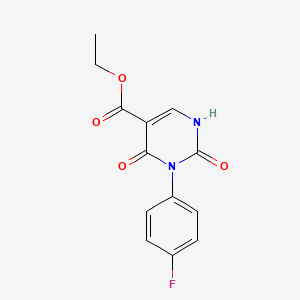
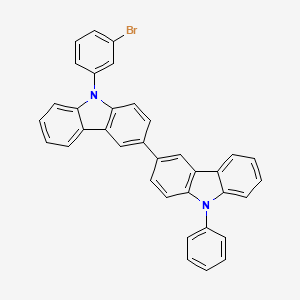

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

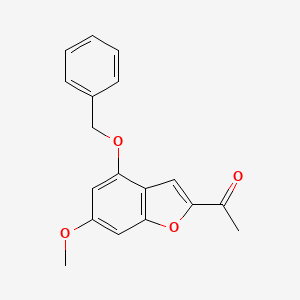
![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)
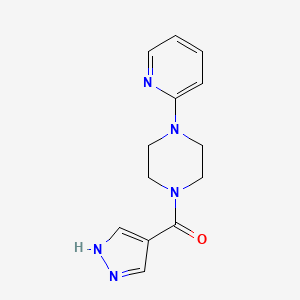
![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)
![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)
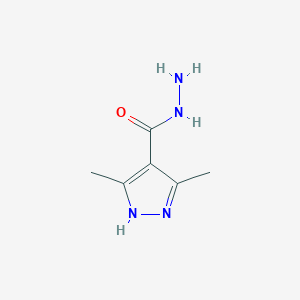
![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)
![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)
